molecular formula C9H11NO2 B12243306 (4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one

(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one

Cat. No.: B12243306
M. Wt: 165.19 g/mol
InChI Key: WPSOIGIHYQOITB-AADKRJSRSA-N
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Description

(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a furan group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The furan and pyrrolidinone rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrolidinone rings.

Scientific Research Applications

(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include key biochemical processes relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring and a pyrrolidinone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-5-8(11)10-9(6)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3,(H,10,11)/t6-,9?/m0/s1

InChI Key

WPSOIGIHYQOITB-AADKRJSRSA-N

Isomeric SMILES

C[C@H]1CC(=O)NC1C2=CC=CO2

Canonical SMILES

CC1CC(=O)NC1C2=CC=CO2

Origin of Product

United States

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